
2-cyclobutyl-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclobutyl-N-methylbenzamide is an organic compound with the molecular formula C16H19NO.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclobutyl-N-methylbenzamide typically involves the reaction of cyclobutylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-cyclobutyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of brominated derivatives.
Wissenschaftliche Forschungsanwendungen
2-cyclobutyl-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-cyclobutyl-N-methylbenzamide involves its interaction with specific molecular targets. The compound can form complexes with proteins and enzymes, affecting their activity and function. The exact pathways and targets may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylbenzamide: A simpler amide derivative with similar chemical properties.
Cyclobutylcarbamic acid methyl ester: Another cyclobutyl-containing compound with different functional groups.
Uniqueness
2-cyclobutyl-N-methylbenzamide is unique due to its combination of a cyclobutyl group and a benzamide structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H15NO |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
2-cyclobutyl-N-methylbenzamide |
InChI |
InChI=1S/C12H15NO/c1-13-12(14)11-8-3-2-7-10(11)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
KAEHJAZSCTZTOX-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC=CC=C1C2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-morpholin-4-yl-3-[4-oxo-3-[4-(piperazin-1-ylmethyl)phenyl]-1H-indeno[1,2-c]pyrazol-5-yl]urea;dihydrochloride](/img/structure/B13520125.png)


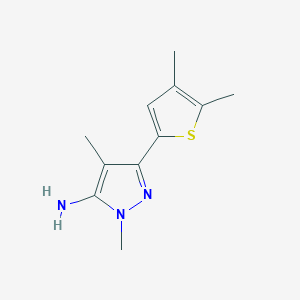

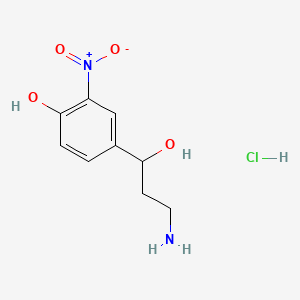
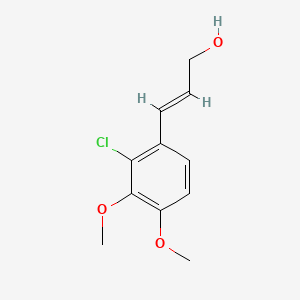


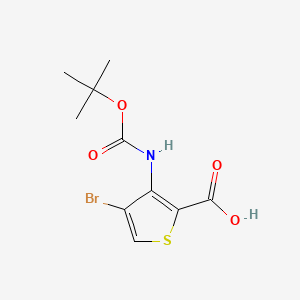
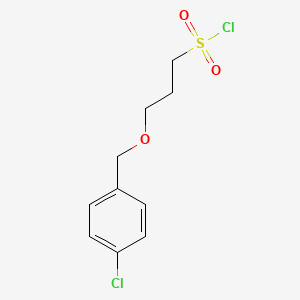
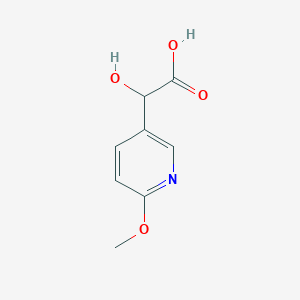
![3-Methyl-2-[4-(2-methylpropyl)phenyl]butanoic acid](/img/structure/B13520201.png)
